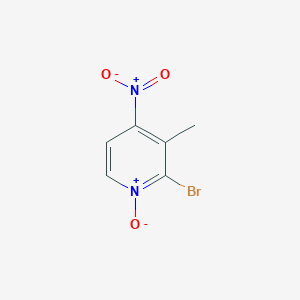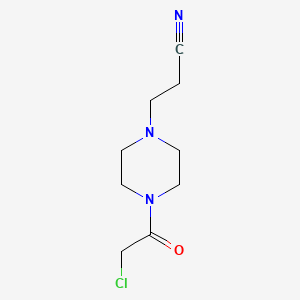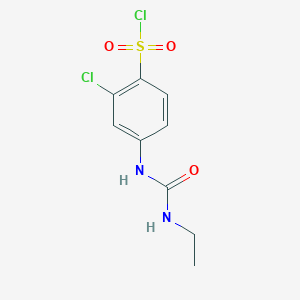
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile (CCTN) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of approximately 74 °C and a melting point of approximately -45 °C. CCTN is a versatile compound that can be used as a reagent in organic synthesis and as a starting material for the synthesis of various other compounds. It has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Polymer Modification
The derivative of nicotinonitrile, such as 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile, plays a pivotal role in the field of polymer science. A notable application involves the synthesis of poly(N-isopropylacrylamide) (PNIPAM), where a 2-chloropropionamide derivative featuring an azido group is utilized as the initiator for atom transfer radical polymerization (ATRP). This process leads to the production of PNIPAM end-functionalized with an azido group. The subsequent 'click' reaction between the azido end-group and acetylene derivatives results in PNIPAM derivatives with modified end-groups, demonstrating a tunable lower critical solution temperature (LCST) based on the introduced end-group. This methodology showcases the potential of such derivatives in tailoring the thermoresponsivity of polymers for various applications, including smart materials and drug delivery systems (Narumi et al., 2008).
Organic Synthesis and Catalysis
In organic synthesis, 2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile serves as a valuable intermediate for constructing complex molecules. For example, a Pd-catalyzed cascade addition/cyclization of aryl boronic acids to γ- and β-ketodinitriles demonstrates the utility of nicotinonitrile derivatives in forming 3-cyanopyridines and 3-cyanopyrrole analogues. This process highlights the efficiency of using palladium catalysis under visible-light irradiation for the rapid construction of heterocyclic compounds, showcasing the adaptability of nicotinonitrile derivatives in facilitating innovative synthetic routes (Rakshit et al., 2020).
Ligand Materials for Organic Electronics
Furthermore, nicotinonitrile derivatives have found use in the domain of organic electronics. A study involving the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide through a combination of Suzuki-Miyaura coupling and cyano hydrolysis reactions illustrates the potential of such compounds as ligand materials for blue phosphorescent organic light-emitting diodes (OLED) dopants. This application signifies the role of nicotinonitrile derivatives in advancing the development of high-performance materials for electronic and optoelectronic devices (Zhou Yuyan, 2014).
Propriétés
IUPAC Name |
2-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-9-6(4-15)7(10(12,13)14)3-8(16-9)5-1-2-5/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRGOELLIOIXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363184 | |
| Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
478049-48-8 | |
| Record name | 2-chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)











